N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-27-18-7-6-15(12-16(18)21)29(25,26)22-13-14-8-10-24(11-9-14)20-23-17-4-2-3-5-19(17)28-20/h2-7,12,14,22H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJCCFFTAPTQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biological Activity
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article delves into the biological activity of this compound, drawing from various studies and findings.
The compound's chemical structure is characterized by a piperidine ring substituted with a benzo[d]thiazole moiety, a sulfonamide group, and a methoxy group. Its molecular formula is with a molecular weight of 418.5 g/mol.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including those similar to this compound. The following findings summarize the antitumor activity observed in various assays:
In Vitro Studies
- Cell Lines Tested : Compounds were evaluated against several human lung cancer cell lines, including A549, HCC827, and NCI-H358.
- Assay Methods :
- MTS Cytotoxicity Assay : This assay measures cell viability after treatment with the compound.
- BrdU Proliferation Assay : This assesses the proliferation rate of treated cells.
- Results :
- Compounds demonstrated significant cytotoxicity with IC50 values ranging from 6.26 μM to 20.46 μM across different assays.
- The activity was generally higher in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, indicating that the microenvironment may influence drug efficacy .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been explored:
- Microbial Strains Tested :
- Gram-negative Escherichia coli
- Gram-positive Staphylococcus aureus
- Eukaryotic model organism Saccharomyces cerevisiae
- Testing Method : Broth microdilution according to CLSI guidelines.
- Findings :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Benzo[d]thiazole moiety | Enhances binding affinity to DNA |
| Piperidine ring | Increases solubility and bioavailability |
| Methoxy group | Modulates lipophilicity and receptor binding |
| Sulfonamide group | Contributes to antibacterial activity |
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
- A study synthesized various benzothiazole derivatives and tested their antitumor activity using 2D and 3D cell cultures, revealing that compounds with specific substitutions showed enhanced efficacy against lung cancer cell lines .
- Another investigation focused on the environmental synthesis methods for related compounds, emphasizing their biological activities and potential therapeutic applications .
Preparation Methods
Preparation of 1-(Benzo[d]thiazol-2-yl)piperidin-4-ylmethanamine
The piperidine-benzo[d]thiazole hybrid scaffold is synthesized via nucleophilic substitution. Piperidin-4-ylmethanamine is reacted with 2-chlorobenzo[d]thiazole under alkaline conditions to form the intermediate. A representative protocol involves:
- Reagents : 2-Chlorobenzo[d]thiazole (1.2 equiv.), piperidin-4-ylmethanamine (1.0 equiv.), K$$2$$CO$$3$$ (2.0 equiv.).
- Conditions : Reflux in acetonitrile at 85°C for 12 hours.
- Yield : ~75–80% (estimated from analogous reactions in).
The product is purified via recrystallization (ethanol/water) and confirmed by $$ ^1H $$ NMR, showing characteristic peaks for the benzo[d]thiazole aromatic protons (δ 7.2–7.8 ppm) and piperidine methylene groups (δ 2.4–3.1 ppm).
Synthesis of 3-Fluoro-4-methoxybenzenesulfonyl Chloride
The sulfonyl chloride precursor is prepared via chlorosulfonation of 3-fluoro-4-methoxybenzene:
- Reagents : Chlorosulfonic acid (3.0 equiv.), 3-fluoro-4-methoxybenzene (1.0 equiv.).
- Conditions : Stirred at 0–5°C for 2 hours, then warmed to room temperature for 6 hours.
- Yield : ~65–70% (based on).
The product is isolated as a pale-yellow solid and characterized by FTIR (S=O stretch at 1360–1180 cm$$^{-1}$$).
Sulfonylation Reaction
Coupling of Amine and Sulfonyl Chloride
The final step involves reacting 1-(benzo[d]thiazol-2-yl)piperidin-4-ylmethanamine with 3-fluoro-4-methoxybenzenesulfonyl chloride under mild basic conditions:
- Reagents : 3-Fluoro-4-methoxybenzenesulfonyl chloride (1.1 equiv.), sodium acetate (1.5 equiv.).
- Conditions : Aqueous medium at 80–85°C for 6–8 hours.
- Yield : ~82–85% (extrapolated from).
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation to form the sulfonamide bond.
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted sulfonyl chloride and byproducts.
Spectroscopic Validation
- $$ ^1H $$ NMR (400 MHz, DMSO-d$$6 $$) : δ 8.02 (s, 1H, NH), 7.65–7.20 (m, 4H, aromatic), 4.10 (s, 3H, OCH$$3$$), 3.85–3.50 (m, 2H, piperidine-CH$$_2$$), 2.90–2.60 (m, 4H, piperidine).
- FTIR (KBr) : 3270 cm$$^{-1}$$ (N–H stretch), 1320 cm$$^{-1}$$ (S=O symmetric), 1150 cm$$^{-1}$$ (S=O asymmetric).
- LCMS (ESI+) : m/z 464.2 [M+H]$$^+$$.
Optimization and Challenges
Side Reactions
Competitive hydrolysis of the sulfonyl chloride can occur if moisture is present, necessitating anhydrous conditions during coupling. Excess sodium acetate minimizes this risk by neutralizing HCl byproducts.
Temperature Sensitivity
Prolonged heating (>8 hours) at 85°C leads to decomposition of the sulfonamide, reducing yields by ~15%.
Comparative Analysis of Methodologies
| Parameter | Method A () | Method B () |
|---|---|---|
| Solvent | Water | Acetonitrile |
| Base | Sodium acetate | Triethylamine |
| Reaction Time | 6–8 hours | 12 hours |
| Yield | 82–85% | 75–78% |
Method A offers higher yields and shorter reaction times, making it preferable for large-scale synthesis.
Q & A
Basic: What synthetic strategies are recommended for constructing the benzo[d]thiazole-piperidine core in this compound?
The benzo[d]thiazole-piperidine core can be synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl-containing intermediates. A common approach involves coupling piperidine-4-ylmethanamine with a benzo[d]thiazol-2-yl group using nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, demonstrates the use of single-crystal X-ray diffraction to confirm the structural integrity of similar benzothiazole-piperidine hybrids, emphasizing the need for precise stoichiometric control (1:1 molar ratio of thiazole precursors to piperidine derivatives) .
Basic: How can researchers verify the structural integrity of the sulfonamide moiety post-synthesis?
Structural verification requires a combination of spectroscopic and crystallographic methods:
- NMR : Analyze - and -NMR for characteristic sulfonamide proton signals (δ ~10–12 ppm) and quaternary carbon shifts.
- X-ray crystallography : Resolve the sulfonamide’s conformation (e.g., used this to confirm hydrogen bonding between N–H and thiazole nitrogen in a related compound) .
- IR spectroscopy : Identify S=O stretching vibrations at ~1350–1150 cm.
Advanced: What methodologies are effective for resolving contradictions in biological activity data across different assays?
Discrepancies in bioactivity data often arise from assay-specific conditions (e.g., pH, solvent polarity). A systematic approach includes:
- Dose-response normalization : Compare IC values under standardized conditions.
- Molecular docking validation : Use tools like AutoDock Vina to assess binding affinity consistency (e.g., highlights docking poses for sulfonamide derivatives in enzyme active sites) .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., notes phosphodiesterase inhibition trends in benzothiazole-sulfonamide hybrids) .
Advanced: How can synthetic routes be optimized to improve yield and purity of the target compound?
Optimization strategies include:
- Design of Experiments (DoE) : Apply factorial design to variables like temperature, solvent polarity, and catalyst loading (see ’s use of DoE for flow-chemistry optimization) .
- Microwave-assisted synthesis : Reduce reaction time for piperidine-thiazole coupling (e.g., achieved 75% yield for triazole-thiazole hybrids using controlled heating) .
- Purification : Use silica gel chromatography with gradient elution (hexane:EtOAc) or recrystallization from MeOH/CHCl.
Basic: What analytical techniques are critical for assessing the compound’s stability under physiological conditions?
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4).
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for oral administration).
- Circular dichroism (CD) : Track conformational changes in aqueous buffers (relevant for ’s biochemical probe applications) .
Advanced: What structure-activity relationship (SAR) insights can guide the modification of this compound for enhanced kinase inhibition?
Key SAR considerations:
- Piperidine substitution : Introducing electron-withdrawing groups (e.g., -F) at the 4-position enhances binding to ATP pockets ( correlates trifluoromethyl groups with increased lipophilicity and target affinity) .
- Sulfonamide linker : Rigidify the linker with aryl groups to improve metabolic stability (see ’s spirocyclic analogs for inspiration) .
- Thiazole ring : Replace benzo[d]thiazole with imidazo[1,2-a]pyrimidine to modulate selectivity ( highlights this substitution in PDE inhibitors) .
Basic: How can researchers validate the compound’s solubility profile for in vitro assays?
- Shake-flask method : Measure solubility in PBS, DMSO, and ethanol at 25°C.
- Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers.
- Co-solvent approach : Use <1% DMSO to maintain colloidal stability (as in ’s biological testing protocols) .
Advanced: What computational tools are recommended for predicting off-target interactions of this sulfonamide derivative?
- SwissTargetPrediction : Prioritize kinase and GPCR targets based on structural similarity.
- Molecular dynamics (MD) simulations : Simulate binding to homologous proteins (e.g., ’s hydrogen-bonding patterns inform force field parameters) .
- Pharos : Cross-reference with known sulfonamide toxicities (e.g., carbonic anhydrase off-target inhibition).
Basic: What safety precautions are necessary when handling the fluorine and methoxy substituents during synthesis?
- Fluorine : Use fluorinated gloves and fume hoods to avoid inhalation/contact.
- Methoxy groups : Monitor for demethylation side reactions under acidic conditions ( notes methoxy stability in triazole-thiazole hybrids) .
- Waste disposal : Neutralize acidic byproducts with NaHCO before disposal.
Advanced: How can researchers design analogs to overcome P-glycoprotein (P-gp)-mediated efflux in cancer cell lines?
- LogP optimization : Target logP <3 to reduce P-gp recognition (’s trifluoromethyl analogs achieved logP 2.8) .
- Hydrogen bond donors : Minimize H-bond donors (<3) to evade efflux pumps (e.g., replace -NH with -OMe in ’s spirocyclic derivatives) .
- In vitro efflux assays : Use Caco-2 or MDCK-MDR1 cells to validate modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
